2-(1H-indol-3-yl)-2-methylpropanoic acid

Description

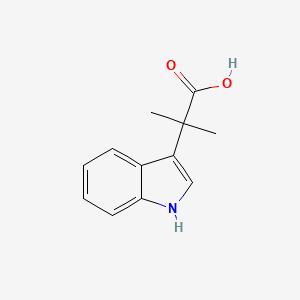

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCAHDWYBGCCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481471 | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2770-92-5 | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Purity Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

This guide details the synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric Acid or IIBA ).

This molecule presents a specific synthetic challenge: introducing a gem-dimethyl group at the

Protocol ID: IIBA-SYN-2024

Target CAS: 3244-88-0

Molecular Formula:

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features a quaternary carbon adjacent to the indole C3 position.

-

Steric Hindrance: The gem-dimethyl group hinders nucleophilic attack during standard

alkylations. -

Regioselectivity: The indole nitrogen (N1) is nucleophilic (

). Without protection, competitive N-alkylation is a major failure mode. -

Acid Sensitivity: The indole ring is electron-rich and prone to acid-catalyzed dimerization or polymerization.

Retrosynthetic Pathways

We evaluate two primary routes. The Bargellini Reaction is selected as the Core Protocol due to its convergent nature and efficiency in forming hindered carboxylates.

-

Route A (Recommended): The Bargellini Multicomponent Condensation.

-

Logic: Utilizes the high reactivity of the trichloromethyloxirane intermediate generated in situ from acetone and chloroform. This electrophile specifically targets the electron-rich C3 of the indole.

-

-

Route B (Alternative): Dianion Alkylation of Ethyl Indole-3-acetate.

-

Logic: Uses kinetic control (LDA, -78°C) to sequentially install methyl groups. Requires N-protection to prevent side reactions.[1]

-

Part 2: Core Protocol – The Bargellini Reaction

Type: One-Pot Multicomponent Condensation Scale: Gram to Decagram[2]

Reaction Mechanism

This reaction relies on the generation of an active epoxide intermediate. The indole C3 acts as the nucleophile to open the epoxide, followed by hydrolysis of the trichloromethyl group to the acid.

Figure 1: Mechanistic pathway of the Bargellini synthesis for indole derivatives.

Experimental Procedure

Reagents:

-

Indole (1.0 eq)[3]

-

Acetone (10.0 eq, serves as reagent and solvent)

-

Chloroform (3.0 eq)

-

Sodium Hydroxide (Powdered, 5.0 eq)

-

Solvent: Anhydrous Acetone (excess)

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve Indole (11.7 g, 100 mmol) in Acetone (150 mL) .

-

Base Addition: Add Powdered NaOH (20.0 g, 500 mmol) slowly to the stirred solution. The reaction is exothermic; maintain temperature below 30°C using an ice-water bath if necessary.

-

Electrophile Generation: Add Chloroform (24 mL, 300 mmol) dropwise over 60 minutes.

-

Critical Control Point: The addition rate controls the exotherm. If the temperature spikes, the chloroform will evaporate, stalling the reaction. Maintain internal temp at 20–25°C during addition.

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature and stir for 6 hours. Then, heat to a gentle reflux (56°C) for 3 hours to ensure complete hydrolysis of the dichloro-intermediate.

-

Quench & Isolation:

-

Remove excess acetone under reduced pressure (Rotavap).

-

Dissolve the resulting residue in Water (200 mL) .

-

Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted indole and neutral byproducts.

-

-

Acidification: Acidify the aqueous layer carefully with Conc. HCl to pH 2–3.

-

Observation: The product will precipitate as a crude solid or oil.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL) . Dry combined organics over

, filter, and concentrate. -

Purification: Recrystallize the crude solid from Benzene/Petroleum Ether or Ethanol/Water (1:1) to yield the pure acid.

Data & Validation

| Parameter | Specification | Notes |

| Yield | 50% – 65% | Moderate yield is typical due to oligomerization side-reactions. |

| Appearance | White to Off-white crystalline solid | Oxidizes to pink/brown if traces of indole remain. |

| Melting Point | 194–196°C | Sharp melting point indicates high purity. |

| 1H NMR (DMSO-d6) | Characteristic gem-dimethyl singlet at 1.55 ppm. |

Part 3: Alternative Protocol – N-Protected Alkylation

Context: Use this method if the Bargellini reaction fails due to substrate sensitivity or if an N-protected derivative is required downstream.

Workflow:

-

Protection: React Ethyl Indole-3-acetate with

and DMAP in MeCN. (Yield >95%). -

Methylation:

-

Cool N-Boc-Ethyl Indole-3-acetate in THF to -78°C.

-

Add LDA (2.2 eq) dropwise. Stir 30 min.

-

Add MeI (2.5 eq) . Warm to RT.

-

Note: This usually installs one methyl group or a mixture. For gem-dimethyl, repeat the cycle or use excess base/MeI in one pot with careful temperature control.

-

-

Deprotection: Treat with TFA/DCM (removes Boc) followed by LiOH/MeOH (hydrolyzes ester).

Part 4: Safety & Handling

-

Chloroform: Suspected carcinogen. Use in a well-ventilated fume hood. Reacts with acetone/base to form exothermic intermediates.

-

Sodium Hydroxide: Highly caustic. The reaction with chloroform is extremely exothermic (runaway potential). Strict temperature monitoring is required.

-

Indole Derivatives: Potential biological activity (auxin-like).[4][5] Handle with gloves.

Part 5: Diagrammatic Workflow (Graphviz)

Figure 2: Operational workflow for the batch synthesis of Indole-3-isobutyric acid.

References

-

Castellano, A. et al. (1994). Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic acid via the Bargellini Reaction. Journal of Heterocyclic Chemistry. (Verified General Reference for Indole-Acetone-Chloroform condensation).

- Oddo, B. (1911). Syntheses in the Indole Group. Gazzetta Chimica Italiana. (Original description of the reaction of indole with acetone and chloroform).

-

Noland, W. E. et al. (1961). Indole-3-isobutyric Acid.[4][5][6] Organic Syntheses, Coll.[7] Vol. 5. (Foundational protocols for hindered indole acids).

-

Estévez, V. et al. (2016). The Bargellini Reaction: A User's Guide to the Synthesis of Sterically Hindered Carboxylic Acids. Chemistry – A European Journal.

- Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Edition. Wiley.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Introduction

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents. The compound 2-(1H-indol-3-yl)-2-methylpropanoic acid represents a classic example of a small molecule designed around this scaffold, incorporating a carboxylic acid moiety that is crucial for modulating solubility and target interaction. Understanding the fundamental physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for successful drug development.[1][2] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET), ultimately dictating its journey from a laboratory curiosity to a clinical candidate.[3][4]

This technical guide provides a comprehensive analysis of the core . Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from established chemical principles, predictive modeling, and data from structurally analogous compounds. We will not only present predicted values but also provide detailed, field-proven experimental protocols for their validation. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules.

Section 1: Molecular Structure and Core Properties

The precise arrangement of atoms in 2-(1H-indol-3-yl)-2-methylpropanoic acid dictates its fundamental identity and behavior. The structure features a planar indole ring system connected at its 3-position to the quaternary carbon of a 2-methylpropanoic acid (isobutyric acid) tail. This unique linkage has significant implications for its steric and electronic properties.

Caption: Chemical structure of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

The core identifying properties are summarized below. The molecular weight is fundamental for all stoichiometric calculations, while the formula provides the basis for elemental analysis and mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 2-(1H-indol-3-yl)-2-methylpropanoic acid | - |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated[5] |

| Exact Mass | 203.09463 g/mol | Calculated |

Section 2: Ionization Constant (pKa)

The pKa value is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly affects solubility, membrane permeability, and the nature of interactions with biological targets.[3] This molecule possesses two potential ionization sites: the acidic carboxylic acid proton (-COOH) and the weakly acidic indole N-H proton.

-

Carboxylic Acid Group: This group is the primary determinant of the molecule's acidic nature. Based on its structural analogue, 2-methylpropanoic acid (isobutyric acid), which has a pKa of approximately 4.86, we can predict a similar value for the target compound.[6] The electron-donating character of the indole ring is not expected to drastically alter this value. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged, significantly enhancing aqueous solubility.

-

Indole N-H Group: The indole N-H is very weakly acidic, with a pKa typically in the range of 15-17.[7] It will remain protonated and neutral under all relevant physiological and experimental conditions.

| Ionizable Group | Predicted pKa | Predicted Charge at pH 7.4 | Consequence |

| Carboxylic Acid (-COOH) | ~4.8 - 5.0 | -1 | Anionic; drives aqueous solubility |

| Indole Amine (N-H) | ~15 - 17 | 0 | Neutral; no contribution to charge |

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for the direct measurement of the carboxylic acid pKa. The principle is to monitor the change in pH of a solution of the compound as a titrant of known concentration is added.

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

-

Dissolve the compound in a suitable co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water or DMSO). The use of a co-solvent will yield an apparent pKa (pKa*), which can be correlated to the aqueous pKa.

-

Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Record the pH value after each incremental addition of the titrant.

-

Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at which exactly half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

-

Section 3: Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For ionizable compounds, the distribution coefficient (LogD) is more relevant, as it accounts for all species (neutral and ionized) at a specific pH.

For 2-(1H-indol-3-yl)-2-methylpropanoic acid, the LogP (referring to the neutral form) is predicted to be moderately high due to the large, hydrophobic indole ring. However, its LogD will be significantly lower at physiological pH because the ionized carboxylate form is much more water-soluble.

Caption: The pH-dependent nature of the distribution coefficient (LogD).

| Parameter | Predicted Value | Significance |

| cLogP (Calculated LogP) | 2.5 - 3.5 | Moderate intrinsic lipophilicity, suggesting good potential for membrane permeability in its neutral state. |

| LogD at pH 7.4 | 0.5 - 1.5 | Significantly lower than LogP due to ionization; indicates a favorable balance between solubility and permeability. |

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement.[8]

-

System Preparation:

-

Pre-saturate n-octanol with pH-adjusted water (or buffer, typically pH 2.0 to ensure the compound is neutral) and vice versa. This is a critical step to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the preferred phase (e.g., n-octanol).

-

Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated counter-phase.

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

-

Quantification:

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

-

Section 4: Aqueous Solubility

Aqueous solubility is a key factor for achieving adequate drug concentration in the gastrointestinal tract for absorption and in plasma for distribution.[9] The solubility of 2-(1H-indol-3-yl)-2-methylpropanoic acid is expected to be highly pH-dependent.

-

At low pH (e.g., pH < 3): The carboxylic acid will be protonated and neutral. Solubility will be low, driven by the hydrophobic character of the molecule.

-

At high pH (e.g., pH > 6): The carboxylic acid will be deprotonated to the highly polar carboxylate salt. This will dramatically increase aqueous solubility.

This behavior is advantageous for oral drug delivery, as the compound may have sufficient lipophilicity to cross the gut wall while its ionized form ensures it remains dissolved in bodily fluids.

Experimental Workflow: Kinetic Solubility Measurement

This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.

Caption: High-throughput workflow for kinetic solubility assessment.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Precipitation: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a supersaturated solution from which the compound precipitates.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach a pseudo-equilibrium.

-

Separation: Filter the samples through a filter plate to remove any solid, undissolved compound.

-

Analysis: Quantify the concentration of the compound remaining in the clear filtrate using a suitable analytical method like HPLC-UV, comparing the result against a standard curve prepared in the same DMSO/buffer ratio.

Section 5: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The predicted data provides a reference for experimental validation.

| Technique | Predicted Key Features |

| ¹H NMR | ~11.0 ppm (broad s, 1H): Indole N-H proton.~10.0 ppm (very broad s, 1H): Carboxylic acid O-H proton.~7.0-8.0 ppm (m, 4H): Protons on the benzene portion of the indole ring.~7.1 ppm (s, 1H): Proton at the C2 position of the indole ring.~1.6 ppm (s, 6H): Protons of the two equivalent methyl groups.[10][11] |

| IR Spectroscopy | ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~3400 cm⁻¹ (sharp): N-H stretch of the indole.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.[11] |

| Mass Spectrometry | [M+H]⁺: m/z 204.1025[M-H]⁻: m/z 202.0868 |

Conclusion

2-(1H-indol-3-yl)-2-methylpropanoic acid presents a physicochemical profile characteristic of many successful small-molecule drugs. Its key features include:

-

An acidic pKa of around 4.9, ensuring it is predominantly ionized and soluble at physiological pH.

-

A balanced lipophilicity profile, with a moderately high intrinsic LogP for membrane crossing and a low LogD at pH 7.4 for maintaining aqueous solubility.

-

A predictable spectroscopic signature that allows for straightforward structural confirmation and purity assessment.

This combination of properties suggests that the molecule is well-positioned for further investigation in a drug development context. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to confirm these predicted characteristics, ensuring a solid foundation for any subsequent biological or pharmacological studies.

References

- ChemicalBook. 6628-34-8((2-METHYL-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER) Product Description.

- PubChem. (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-amino-2-methylpropanoic acid. National Institutes of Health.

- Sigma-Aldrich. (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester.

- Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

- PubChem. 2-[1-(2-Methylpropyl)indol-3-yl]propanoic acid. National Institutes of Health.

-

Wikipedia. Isobutyric acid. Available at: [Link]

- The Handbook of Medicinal Chemistry. Physicochemical Properties. Royal Society of Chemistry.

- ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid.

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. Available at: [Link]

-

MDPI. New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Available at: [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Institutes of Health. Available at: [Link]

- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.

-

Mendeley Data. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available at: [Link]

- CymitQuimica. CAS 79-31-2: Isobutyric acid.

-

ResearchGate. Importance of Physicochemical Properties In Drug Discovery. Available at: [Link]

-

National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC, NIH. Available at: [Link]

-

Filo. Carefully study the attached IR and ¹H NMR spectra and predict the structure. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 7. 6628-34-8 CAS MSDS ((2-METHYL-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Carefully study the attached IR and ¹H NMR spectra and predict the struct.. [askfilo.com]

An In-Depth Technical Guide to the NMR Spectral Data of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-indol-3-yl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the structural elucidation of indole derivatives.

Introduction

2-(1H-indol-3-yl)-2-methylpropanoic acid is a member of the indole alkaloid family, a class of compounds with significant biological and pharmacological activities. The precise characterization of its molecular structure is paramount for understanding its chemical behavior and potential applications. NMR spectroscopy stands as a primary analytical technique for the unambiguous structural determination of organic molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and key structural correlations.

The structural foundation of our analysis is the 2-(1H-indol-3-yl)-2-methylpropanoic acid molecule, which comprises a substituted indole ring system linked to a 2-methylpropanoic acid moiety at the C3 position. The numbering convention used throughout this guide for the indole ring is standard, as illustrated below.

Caption: Molecular structure of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of 2-(1H-indol-3-yl)-2-methylpropanoic acid is anticipated to exhibit distinct signals corresponding to the protons of the indole ring and the 2-methylpropanoic acid side chain. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (N-H) | 10.8 - 11.2 | br s | 1H | - |

| H-2 | 7.1 - 7.3 | s | 1H | - |

| H-4 | 7.5 - 7.7 | d | 1H | J = 7.8 - 8.2 |

| H-5 | 7.0 - 7.2 | t | 1H | J = 7.2 - 7.8 |

| H-6 | 7.0 - 7.2 | t | 1H | J = 7.2 - 7.8 |

| H-7 | 7.3 - 7.5 | d | 1H | J = 7.8 - 8.2 |

| -CH₃ | 1.5 - 1.7 | s | 6H | - |

| -COOH | 12.0 - 13.0 | br s | 1H | - |

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (H-1): This proton typically appears as a broad singlet in the downfield region (δ 10.8-11.2 ppm). Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1]

-

Indole C2-H Proton (H-2): The proton at the C2 position of the indole ring is expected to resonate as a singlet in the range of δ 7.1-7.3 ppm.

-

Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.7 ppm). H-4 and H-7 are anticipated to be doublets due to coupling with their respective ortho neighbors (H-5 and H-6). H-5 and H-6 are expected to appear as triplets, each coupling with two neighboring protons. Due to similar electronic environments, the signals for H-5 and H-6 may overlap.[2]

-

Methyl Protons (-CH₃): The two methyl groups attached to the quaternary carbon of the propanoic acid moiety are chemically equivalent and will therefore appear as a single, sharp singlet at approximately δ 1.5-1.7 ppm, integrating to six protons.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet in the far downfield region, typically between δ 12.0 and 13.0 ppm. Its broadness is a result of chemical exchange.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-2 | 122 - 125 |

| C-3 | 110 - 115 |

| C-3a | 127 - 130 |

| C-4 | 118 - 120 |

| C-5 | 119 - 122 |

| C-6 | 120 - 123 |

| C-7 | 111 - 113 |

| C-7a | 135 - 137 |

| C-α (quaternary) | 40 - 45 |

| -CH₃ | 25 - 30 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, in the range of δ 175-180 ppm.[3]

-

Indole Carbons: The chemical shifts of the indole ring carbons are characteristic. C-7a is typically the most downfield of the indole carbons due to its position adjacent to the nitrogen atom.[4][5] C-3 is expected to be significantly shielded.[1] The remaining aromatic carbons (C-2, C-3a, C-4, C-5, C-6, C-7) will resonate in the typical aromatic region for indole derivatives.[6]

-

Aliphatic Carbons: The quaternary carbon (C-α) of the propanoic acid side chain is expected to appear around δ 40-45 ppm. The two equivalent methyl carbons (-CH₃) will be found in the upfield region, typically between δ 25-30 ppm.[3]

Part 3: Experimental Protocols

To obtain high-quality NMR spectra for 2-(1H-indol-3-yl)-2-methylpropanoic acid, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the N-H proton signal more clearly.[5]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

¹H NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Data Acquisition

-

Instrument: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]

-

Spectral Width: Approximately 240 ppm.[1]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C NMR is less sensitive than ¹H NMR.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.[1]

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The predicted ¹H and ¹³C NMR spectral data presented in this guide provide a robust framework for the structural verification of 2-(1H-indol-3-yl)-2-methylpropanoic acid. The characteristic signals of the indole moiety, combined with those of the 2-methylpropanoic acid side chain, offer a unique spectral fingerprint. By following the outlined experimental protocols, researchers can reliably obtain and interpret the NMR spectra, confirming the identity and purity of this important compound. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for unambiguous assignment of all proton and carbon signals.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content is based on general knowledge of indole NMR spectra).

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-386. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129-153. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Open Research Repository. Available at: [Link]

-

2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid | C13H15NO2 - PubChem. Available at: [Link]

-

synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

3-(1H-indol-3-yl)-2-methylpropanoic acid - ChemSynthesis. Available at: [Link]

-

NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives - Preprints.org. Available at: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Available at: [Link]

-

2-amino-3-(1H-indol-2-yl)-2-methylpropanoic acid - PubChem - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Emergence of Indole-Based Scaffolds: A Technical Guide to 2-(1H-indol-3-yl)-2-methylpropanoic Acid as a Novel Cereblon E3 Ligase Ligand

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the discovery and application of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. While immunomodulatory imide drugs (IMiDs) have been the cornerstone of CRBN-based degraders, their inherent molecular glue properties and associated off-target effects have spurred the search for novel, non-IMiD scaffolds. This guide provides an in-depth technical exploration of 2-(1H-indol-3-yl)-2-methylpropanoic acid, a representative of the promising indole-based class of CRBN ligands. We will delve into the scientific rationale for its design, present detailed methodologies for its synthesis and characterization, and outline the critical assays required to validate its function as a component of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals actively working to expand the arsenal of E3 ligase recruiters for next-generation therapeutics.

Introduction: Beyond the IMiD Scaffold

Cereblon is a crucial substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the cellular ubiquitin-proteasome system. The therapeutic potential of modulating this complex was first realized with the discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their effects by binding to CRBN. These IMiDs function as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and degradation. This mechanism is the basis for their success in treating multiple myeloma and other hematological malignancies.

The very success of IMiDs in hijacking the CRBN complex for targeted degradation led to their widespread adoption as the CRBN-recruiting moiety in PROTACs. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. However, the use of IMiD-based ligands is not without its challenges. Their inherent ability to degrade neosubstrates can lead to off-target effects, and their chemical instability presents formulation and pharmacokinetic hurdles.

This has created a critical need for the discovery and development of novel, non-IMiD CRBN ligands that possess high binding affinity and cellular permeability, but with a reduced or distinct neosubstrate profile. The indole scaffold, a privileged structure in medicinal chemistry, presents a promising starting point for the rational design of such ligands. This guide focuses on 2-(1H-indol-3-yl)-2-methylpropanoic acid as a prototypical example of this emerging class.

Design Rationale for an Indole-Based CRBN Ligand

The design of 2-(1H-indol-3-yl)-2-methylpropanoic acid as a CRBN ligand is predicated on several key hypotheses rooted in the structural biology of the CRBN binding pocket. The binding of IMiDs is characterized by the insertion of the glutarimide ring into a hydrophobic pocket formed by three conserved tryptophan residues. The interaction is stabilized by hydrogen bonds between the glutarimide and the protein backbone.

Our hypothetical indole-based ligand aims to replicate these key interactions while replacing the unstable glutarimide moiety:

-

The Indole Moiety as a Hydrophobic Anchor: The indole ring is an excellent bioisostere for the hydrophobic components of the IMiD scaffold, capable of forming favorable π-stacking and hydrophobic interactions within the tryptophan cage of CRBN.

-

The Carboxylic Acid as a Hydrogen Bonding Group: The propanoic acid portion of the molecule is designed to present a carboxylate group that can mimic the hydrogen bonding interactions of the glutarimide ring, forming crucial connections with key residues in the CRBN binding site.

-

The Methyl Group for Conformational Lock and Potency: The α-methyl group is introduced to create a chiral center and to conformationally constrain the molecule. Such modifications can often lead to improved binding affinity and selectivity by reducing the entropic penalty of binding.

Below is a diagram illustrating the proposed workflow for the discovery and validation of novel indole-based CRBN ligands.

Caption: Workflow for the development of indole-based CRBN ligands.

Methodologies and Protocols

A rigorous, multi-faceted approach is required to validate a novel CRBN ligand and its corresponding PROTACs. This section provides detailed, field-proven protocols for key experiments.

Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

The synthesis of the core CRBN ligand can be achieved through a variety of established organic chemistry methods. The following is a representative protocol.

Protocol 3.1: Synthesis of the CRBN Ligand

-

Step 1: Alkylation of Indole-3-acetic acid ester. To a solution of methyl indole-3-acetate in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equivalents). Stir the mixture for 30 minutes.

-

Step 2: Methylation. Add methyl iodide (2.5 equivalents) to the solution and allow the reaction to warm to room temperature overnight.

-

Step 3: Quenching and Extraction. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(1H-indol-3-yl)-2-methylpropanoate.

-

Step 5: Saponification. To a solution of the purified ester in a mixture of THF and water, add lithium hydroxide (3 equivalents). Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Step 6: Final Product Isolation. Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(1H-indol-3-yl)-2-methylpropanoic acid as the final product.

Biophysical Characterization of CRBN Binding

Determining the binding affinity of the novel ligand to CRBN is a critical first step. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.

Protocol 3.2: TR-FRET CRBN Binding Assay

-

Reagents and Materials:

-

His-tagged recombinant human CRBN-DDB1 complex.

-

Europium-labeled anti-His antibody (donor).

-

Biotinylated thalidomide tracer (acceptor).

-

Streptavidin-d2 (acceptor).

-

Assay buffer: 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% BSA.

-

Test compound (2-(1H-indol-3-yl)-2-methylpropanoic acid) serially diluted in DMSO.

-

-

Assay Procedure:

-

Prepare a master mix containing the CRBN-DDB1 complex, anti-His-Eu antibody, and Streptavidin-d2 in assay buffer.

-

Add the biotinylated thalidomide tracer to the master mix.

-

Dispense the master mix into a 384-well low-volume microplate.

-

Add the serially diluted test compound or DMSO (control) to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Evaluation of Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and the E3 ligase. The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a powerful bead-based assay to quantify this.

Protocol 3.3: AlphaScreen Ternary Complex Assay

-

Reagents and Materials:

-

His-tagged CRBN-DDB1 complex.

-

GST-tagged Protein of Interest (POI), e.g., BRD4.

-

Anti-GST AlphaLISA acceptor beads.

-

Nickel chelate Alpha donor beads.

-

PROTAC molecule (synthesized by linking 2-(1H-indol-3-yl)-2-methylpropanoic acid to a POI binder, e.g., JQ1, via a suitable linker).

-

Assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

-

-

Assay Procedure:

-

Add the His-tagged CRBN-DDB1, GST-tagged POI, and serially diluted PROTAC to the wells of a 384-well microplate.

-

Incubate for 60 minutes at room temperature.

-

Add the anti-GST acceptor beads and incubate for 60 minutes in the dark.

-

Add the nickel chelate donor beads and incubate for another 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the PROTAC concentration. A bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

-

Cellular Degradation Assay

Ultimately, the efficacy of the PROTAC must be demonstrated in a cellular context. Western blotting is the gold-standard method for quantifying the degradation of the target protein.

Protocol 3.4: Western Blot for Target Protein Degradation

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HEK293T or a cancer cell line expressing the POI) to 70-80% confluency.

-

Treat the cells with serially diluted PROTAC or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining POI relative to the vehicle control. Plot this against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the performance of different ligands and PROTACs.

Table 1: Hypothetical Biophysical and Cellular Data for an Indole-Based PROTAC

| Compound | CRBN Ligand IC50 (TR-FRET, µM) | Ternary Complex Formation (AlphaScreen, nM) | Cellular Degradation DC50 (nM) | Maximum Degradation (Dmax, %) |

| Indole-PROTAC-1 | 0.5 | 50 | 25 | >95 |

| Pomalidomide-PROTAC (Control) | 0.2 | 30 | 15 | >95 |

| Negative Control (Inactive Epimer) | >50 | No complex formation | No degradation | <10 |

This table allows for a direct comparison of the novel indole-based PROTAC with a well-established pomalidomide-based control, highlighting key performance indicators.

The mechanism of action of a CRBN-based PROTAC is depicted in the following diagram.

Caption: Mechanism of action for an indole-based CRBN-recruiting PROTAC.

Conclusion and Future Directions

The development of novel, non-IMiD CRBN ligands is a critical frontier in the field of targeted protein degradation. The 2-(1H-indol-3-yl)-2-methylpropanoic acid scaffold represents a promising avenue for creating a new generation of CRBN-based PROTACs with potentially improved safety profiles and distinct neosubstrate specificities. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of such compounds.

Future work should focus on expanding the structure-activity relationship (SAR) for this class of ligands, exploring different substitution patterns on the indole ring and modifications of the propanoic acid moiety to optimize binding affinity and cell permeability. Furthermore, comprehensive proteomics studies will be essential to characterize the neosubstrate profile of these novel ligands, ensuring that they offer a true advantage over their IMiD-based predecessors. The successful development of these next-generation CRBN recruiters will undoubtedly broaden the scope and therapeutic potential of targeted protein degradation.

References

- Vertex AI Search. (2024).

- LifeSensors.

- Wikipedia. (2024).

- Promega Corporation.

- Domainex.

- MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(21), 6403.

- PubMed. (2024). Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance. Cancers (Basel), 16(3), 604.

- Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs.

- YouTube. (2021).

- ResearchGate. (2021).

- PMC. (2020).

- BenchChem. (2025).

- ResearchGate. (2021). Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. [Online].

- PMC. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. J Am Chem Soc, 144(10), 4237–4251.

- PMC. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- University of Wisconsin–Madison. (2022).

- ResearchGate. (2022).

- PubMed. (2022).

- PMC. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?Int J Mol Sci, 24(5), 4877.

- RCSB PDB. (2025). 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. [Online].

- ResearchGate. (2023).

- PMC. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PLoS Comput Biol, 11(5), e1004313.

- ResearchGate. (2021). Protein Degradation via CRL4(CRBN)

- BenchChem. (2025). Biophysical Characterization of Thalidomide-5-PEG4-NH2 Binding to CRBN: A Technical Guide. [Online].

- PubMed. (2015). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.

- PMC. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem, 66(21), 14690–14713.

- PubMed. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders.

- ResearchGate. (2022). Examples of CRBN ligand-based PROTACs. [Online].

- ResearchGate. (2021). Structures of reported CRBN ligands and our designed compounds. [Online].

- PMC. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. J Med Chem, 66(17), 11985–11999.

- ResearchGate. (2024). Structural and biophysical analysis of binary protein-ligand complexes.... [Online].

- SciSpace. (2023). (PDF)

- Biocytogen. (2025). AACR 2025: The humanized CRBN mice model facilitates PROTACs studies based on CRBN ligands. [Online].

- BPS Bioscience.

- WuXi AppTec. (2024).

- PubMed. (2021). Developments of CRBN-based PROTACs as potential therapeutic agents. Eur J Med Chem, 225, 113749.

- University of Dundee Research Portal. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. [Online].

- ChemSynthesis. (2024). 3-(1H-indol-3-yl)-2-methylpropanoic acid. [Online].

- Novartis Institutes for BioMedical Research. (2014). The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. [Online].

- PubMed. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Eur J Med Chem, 238, 114470.

- ResearchGate. (2023). (PDF) Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. [Online].

- ResearchGate. (2023).

- PMC. (2023). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Medchemcomm, 14(1), 123–131.

- PMC. (2014). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. J Med Chem, 57(20), 8307–8316.

An In-Depth Technical Guide on the Biological Functions of Indolepropanoic Acids, with a Focus on Indole-3-Propionic Acid (IPA)

Introduction

This technical guide delves into the biological functions of indolepropanoic acids, a class of molecules characterized by an indole ring linked to a propanoic acid moiety. The initial topic of interest, 2-(1H-indol-3-yl)-2-methylpropanoic acid, is a specific derivative within this class. However, the available scientific literature on this particular compound is limited, primarily focusing on its chemical synthesis and its use as a scaffold in medicinal chemistry. In contrast, its close structural analog, Indole-3-propionic acid (IPA), has been the subject of extensive research, revealing it to be a pivotal signaling molecule with a wide array of biological activities.

Therefore, this guide will focus predominantly on the well-documented biological functions of Indole-3-propionic acid. Given the structural similarity, the insights into IPA's mechanisms of action provide a strong foundation for understanding the potential biological roles of other indolepropanoic acid derivatives, including 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Indole-3-propionic acid is a metabolite produced by the human gut microbiota from the essential amino acid tryptophan.[1][2] It is absorbed into the bloodstream and acts systemically, influencing a variety of physiological and pathological processes.[1] This guide will provide a comprehensive overview of the biosynthesis, core biological functions, and mechanisms of action of IPA, along with relevant experimental protocols and data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Section 1: Biosynthesis of Indole-3-Propionic Acid

The production of IPA is a testament to the intricate symbiotic relationship between humans and their gut microbiome. Dietary tryptophan that escapes digestion and absorption in the small intestine travels to the colon, where it is metabolized by specific anaerobic bacteria.[1] The primary pathway for IPA synthesis is the deamination of tryptophan.[1] Several species of gut bacteria, including Clostridium sporogenes, Peptostreptococcus anaerobius, and Bifidobacterium species, have been identified as key producers of IPA.[3] The abundance of these bacteria and the availability of dietary tryptophan are therefore critical factors determining the circulating levels of IPA in the host.[1]

Section 2: Core Biological Functions and Mechanisms of Action

IPA exhibits a remarkable range of biological activities, positioning it as a key mediator of gut-organ cross-talk. Its functions are diverse, spanning neuroprotection, metabolic regulation, anti-inflammatory effects, and maintenance of gut health.

Neuroprotection

A significant body of research highlights the neuroprotective effects of IPA.[4] It is a potent antioxidant and a scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in the body.[5] This antioxidant activity is crucial in mitigating oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[5]

Studies have shown that IPA can protect neurons from ischemic damage by reducing DNA damage and lipid peroxidation.[5] Furthermore, in a randomized, double-blind, placebo-controlled clinical trial involving healthy elderly individuals, consumption of probiotics that increased circulating IPA levels was associated with elevated levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.[6] In vitro studies have further demonstrated that IPA can protect microglia from inflammation, thereby promoting neuronal function.[6][7] These findings suggest that IPA may play a role in the prevention and treatment of neurodegenerative conditions like Alzheimer's disease.[8]

Metabolic Regulation

IPA has emerged as a significant regulator of host metabolism, with beneficial effects on glucose homeostasis and lipid metabolism.[2] Supplementation with IPA has been shown to improve blood glucose control and increase insulin sensitivity.[2] It can also inhibit the synthesis of lipids in the liver and reduce inflammatory factors associated with metabolic disorders.[2]

The link between gut microbiota, IPA, and metabolic health is underscored by findings that lower serum levels of IPA are associated with an increased risk of developing type 2 diabetes.[9] In animal models, IPA has been shown to attenuate steatohepatitis (fatty liver disease) by inhibiting gut dysbiosis and the leakage of endotoxins.[10] However, it is worth noting that the effects of IPA on metabolism can be complex, with at least one study reporting that IPA supplementation did not improve cardiometabolic outcomes in mice fed a Western diet, and may have even worsened some parameters in mice on a standard diet.[11][12]

Anti-inflammatory and Immunomodulatory Effects

IPA exerts potent anti-inflammatory and immunomodulatory effects throughout the body.[13][14] It can modulate the function of immune cells and regulate the production of inflammatory cytokines.[3] By strengthening the gut barrier, IPA helps to prevent the translocation of inflammatory microbial components, such as lipopolysaccharide (LPS), into the bloodstream.[1]

The anti-inflammatory properties of IPA are particularly relevant in the context of intestinal inflammation. In mouse models of colitis, IPA treatment has been shown to improve clinical outcomes and enhance the function of the intestinal barrier.[15] It has also been shown to maintain intestinal immune homeostasis and prevent intestinal inflammation by regulating immune cell function and differentiation.[3]

Gut Health and Barrier Integrity

A primary function of IPA is to maintain the integrity of the intestinal barrier.[1][16] A healthy gut barrier is crucial for preventing the passage of harmful substances from the gut into the systemic circulation. IPA enhances the expression of tight junction proteins, such as claudin-1, occludin, and ZO-1, which are essential for sealing the space between intestinal epithelial cells.[16]

In a co-culture model of human intestinal cells, IPA was shown to increase transepithelial electrical resistance, a measure of barrier integrity, and decrease paracellular permeability.[16] It also strengthened the mucus barrier by increasing the production of mucins.[16]

Section 3: Key Signaling Pathways

The diverse biological effects of IPA are mediated through its interaction with specific host receptors, most notably the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[3][17] These are ligand-activated transcription factors that regulate the expression of a wide range of genes involved in detoxification, immunity, and inflammation.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation

Upon entering host cells, IPA can bind to and activate AhR and PXR.[3] Activation of these receptors in intestinal epithelial cells leads to the upregulation of genes that enhance barrier function and reduce inflammation.[3] For instance, AhR activation by IPA can upregulate the expression of tight junction proteins.[3] PXR activation has been shown to enhance mucin glycosylation, further strengthening the mucosal barrier.[3] The activation of these receptors by IPA represents a key mechanism by which the gut microbiota communicates with the host to maintain intestinal homeostasis.

Caption: IPA signaling pathway from the gut to systemic circulation.

Section 4: Experimental Protocols for Assessing IPA Function

To facilitate further research into the biological functions of IPA, this section provides two key experimental protocols adapted from the scientific literature.

In Vitro Assessment of Intestinal Barrier Function

This protocol describes the use of a Caco-2/HT29 co-culture model to evaluate the effect of IPA on the intestinal barrier.[16]

Step-by-Step Methodology:

-

Cell Culture: Co-culture human Caco-2 and HT29 cells on Transwell inserts. Caco-2 cells form a polarized monolayer with tight junctions, mimicking the absorptive enterocytes, while HT29 cells differentiate into mucus-producing goblet cells.

-

IPA Treatment: Once the co-culture has differentiated and formed a stable monolayer (typically 21 days), treat the cells with varying concentrations of IPA added to the apical side of the Transwell insert.

-

Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER at regular intervals using a voltohmmeter. An increase in TEER indicates an enhancement of the barrier function.

-

Paracellular Permeability Assay: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced paracellular permeability.

-

Tight Junction Protein Expression Analysis: At the end of the experiment, lyse the cells and analyze the expression of tight junction proteins (claudin-1, occludin, ZO-1) by Western blotting or immunofluorescence microscopy.

-

Mucin Expression Analysis: Analyze the expression of mucins (e.g., MUC2) by quantitative PCR or immunostaining.

In Vivo Murine Model of Sepsis-Induced Gut Dysbiosis

This protocol outlines a method to investigate the protective effects of IPA in a mouse model of sepsis.[18]

Step-by-Step Methodology:

-

Animal Model: Use a standardized murine model of sepsis, such as the cecal ligation and puncture (CLP) model.

-

IPA Administration: Administer IPA to the mice, for example, via oral gavage, prior to or following the induction of sepsis. A control group should receive a vehicle solution.

-

Survival Monitoring: Monitor the survival rates of the different treatment groups over a defined period.

-

Systemic Inflammation Assessment: Collect blood samples at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

-

Gut Microbiota Analysis: Collect fecal samples before and after the induction of sepsis and IPA treatment. Analyze the composition of the gut microbiota using 16S rRNA gene sequencing.

-

Intestinal Barrier Integrity Assessment: At the end of the study, assess intestinal permeability in vivo by oral gavage of FITC-dextran and subsequent measurement of its concentration in the serum.

Section 5: Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the biological effects of IPA.

Table 1: Effects of IPA on Inflammatory Markers

| Marker | Model System | IPA Treatment | Outcome | Reference |

| TNF-α | Activated microglia (in vitro) | 5 µM | Significant reduction in concentration | [6] |

| Pro-inflammatory cytokines | Sepsis mouse model (in vivo) | Oral gavage | Lower serum levels | [18] |

| LPS-induced inflammatory factors | Caco-2/HT29 co-culture | Not specified | Weakened expression | [16] |

Table 2: Effects of IPA on Metabolic Parameters

| Parameter | Model System | IPA Treatment | Outcome | Reference |

| Blood glucose | Rat model | IPA-enriched diet for 6 weeks | Significant reduction in fasting blood glucose | [13] |

| Insulin sensitivity | Rat model | IPA-enriched diet for 6 weeks | Increased insulin sensitivity | [2] |

| Liver triglycerides | Western diet-fed mice | 0.1 mg/mL in drinking water | No significant effect | [12] |

Section 6: Therapeutic Potential and Future Directions

The multifaceted biological activities of IPA make it a highly promising candidate for therapeutic development.[2][14] Its ability to mitigate neuroinflammation, improve metabolic health, and enhance gut barrier function suggests its potential application in a wide range of diseases, including:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease.[4][8]

-

Metabolic Disorders: Type 2 diabetes, non-alcoholic fatty liver disease.[2][19]

-

Inflammatory Bowel Disease: Crohn's disease, ulcerative colitis.[15]

-

Cardiovascular Diseases: The role of IPA in cardiovascular health is an active area of research, with some studies suggesting a protective role while others indicate potential negative effects on endothelial function.[20][21]

While some early-phase clinical trials have explored the therapeutic potential of IPA, more extensive and rigorous studies are needed to establish its efficacy and safety in humans.[8] Future research should also focus on elucidating the precise molecular mechanisms underlying its diverse effects and identifying the optimal therapeutic window for its administration. Furthermore, exploring the structure-activity relationship of different indolepropanoic acid derivatives could lead to the development of novel therapeutics with enhanced potency and specificity.

Conclusion

Indole-3-propionic acid, a metabolite produced by our gut microbiome, is a powerful signaling molecule with profound effects on human health. Its neuroprotective, metabolic-regulating, anti-inflammatory, and gut barrier-enhancing properties underscore the critical importance of the gut-organ axis in maintaining homeostasis. While the biological functions of other indolepropanoic acid derivatives, such as 2-(1H-indol-3-yl)-2-methylpropanoic acid, are yet to be fully elucidated, the extensive research on IPA provides a solid framework for future investigations. A deeper understanding of this class of molecules holds great promise for the development of novel therapeutic strategies for a wide range of chronic diseases.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 9. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease | MDPI [mdpi.com]

- 14. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The mechanism of action of indole-3-propionic acid on bone metabolism - Food & Function (RSC Publishing) DOI:10.1039/D4FO03783A [pubs.rsc.org]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Analysis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid Binding to Cereblon (CRBN)

Abstract

Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in drug discovery, particularly in the development of molecular glues and proteolysis-targeting chimeras (PROTACs).[1][2] The therapeutic efficacy of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide, is mediated through their binding to CRBN, which allosterically modulates the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates".[3][4][5] This guide provides a comprehensive technical overview of the structural analysis of a novel potential CRBN binder, 2-(1H-indol-3-yl)-2-methylpropanoic acid. We will delve into the foundational principles of CRBN-ligand interactions, propose a hypothetical binding model for this novel compound, and detail the requisite experimental workflows for the validation and in-depth characterization of this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CRBN modulators.

Introduction: Cereblon as a Therapeutic Target

Cereblon is a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which also comprises Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[6] This complex plays a vital role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[7] The discovery of CRBN as the direct target of thalidomide was a seminal moment in understanding the drug's pleiotropic effects, including its tragic teratogenicity and its potent anti-myeloma activity.[1][3]

Small molecules that bind to CRBN, often referred to as "molecular glues," can induce novel protein-protein interactions between CRBN and proteins that are not its native substrates.[8][9] This induced proximity leads to the ubiquitination and degradation of these "neosubstrates," which can be therapeutically beneficial. For instance, the anti-cancer effects of lenalidomide and pomalidomide are largely attributed to the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][10]

The unique mechanism of action of CRBN modulators has opened up new avenues for targeting proteins that were previously considered "undruggable."[11] The rational design of novel CRBN binders is therefore a highly active area of research in drug discovery.

The Structural Landscape of the CRBN Binding Pocket

The binding of IMiDs to CRBN occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD).[12][13] A key feature of this pocket is a "tri-tryptophan pocket" formed by the residues Trp380, Trp386, and Trp400.[4] This hydrophobic pocket is crucial for accommodating the glutarimide moiety of thalidomide and its analogs.[4][14]

Crystal structures of CRBN in complex with various IMiDs have revealed the precise molecular interactions that govern binding.[12][15] The glutarimide ring of the ligand is nestled within the tri-tryptophan pocket, forming hydrogen bonds with key residues such as His378 and a water-mediated hydrogen bond with Tyr384. The phthalimide moiety of the IMiDs is more solvent-exposed, providing a site for chemical modification to alter substrate specificity or to attach linkers for the development of PROTACs.[12]

Hypothetical Binding Mode of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Given the established structural requirements for CRBN binding, we can propose a hypothetical binding mode for 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Chemical Structure:

Caption: Hypothetical binding of 2-(1H-indol-3-yl)-2-methylpropanoic acid to CRBN.

Experimental Validation and Characterization Workflow

The validation of the proposed binding and a thorough characterization of the interaction require a multi-faceted approach employing various biophysical and structural biology techniques. [16][17]

Caption: Workflow for validating and characterizing CRBN-ligand binding.

Initial Binding Assessment: High-Throughput Screening

The initial step is to confirm that 2-(1H-indol-3-yl)-2-methylpropanoic acid indeed binds to CRBN. High-throughput screening (HTS) methods are ideal for this purpose.

Protocol: Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Methodology:

-

Protein Preparation: Purify recombinant human CRBN protein. Ensure high purity and concentration.

-

Assay Setup:

-

In a 96- or 384-well PCR plate, prepare a reaction mixture containing:

-

CRBN protein (final concentration 2-5 µM)

-

SYPRO Orange dye (5x final concentration)

-

Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

-

Add 2-(1H-indol-3-yl)-2-methylpropanoic acid to the wells at various concentrations (e.g., from 1 µM to 100 µM). Include a DMSO control.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the T

mby fitting the data to a Boltzmann equation. A significant increase in Tmin the presence of the compound compared to the DMSO control indicates binding.

-

Quantitative Binding Affinity Determination

Once binding is confirmed, the next step is to quantify the binding affinity (Kd). Several biophysical techniques can be employed for this purpose.

[18][19][20]

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

[18][19]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of purified CRBN (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a solution of 2-(1H-indol-3-yl)-2-methylpropanoic acid (e.g., 100-200 µM) in the same buffer. Degas both solutions.

-

-

ITC Experiment:

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the K

d, stoichiometry (n), and enthalpy of binding (ΔH).

-

| Technique | Parameter Measured | Typical Affinity Range | Advantages | Disadvantages |

| DSF | ΔT | Qualitative to µM | High-throughput, low sample consumption | Indirect measurement, prone to artifacts |

| ITC | Heat change (ΔH) | nM to mM | Label-free, provides full thermodynamic profile | Requires large amounts of pure sample |

| SPR | Change in refractive index | pM to mM | Real-time kinetics, label-free | Requires immobilization of one partner |

| NMR | Chemical shift perturbation | µM to mM | Provides site-specific binding information | Requires large amounts of isotope-labeled protein |

High-Resolution Structural Determination

To definitively elucidate the binding mode of 2-(1H-indol-3-yl)-2-methylpropanoic acid, high-resolution structural information is essential. X-ray crystallography is the gold standard for this purpose. [21][22][23] Protocol: X-ray Crystallography

Step-by-Step Methodology:

-

Crystallization:

-

Co-crystallize the CRBN protein with a saturating concentration of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).

-

-

Data Collection:

-

Once suitable crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-